molecular formula C9H12N2O B2537705 2-(Cyclobutylmethoxy)pyrazine CAS No. 2195880-73-8

2-(Cyclobutylmethoxy)pyrazine

Cat. No.: B2537705
CAS No.: 2195880-73-8
M. Wt: 164.208
InChI Key: IFHFKMOCJMNJJH-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. Pyrazines are known for their diverse biological activities and are commonly found in nature, including in plants, microorganisms, and insects. The compound this compound is characterized by a pyrazine ring substituted with a cyclobutylmethoxy group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloropyrazine with cyclobutylmethanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclobutylmethanol is coupled with a halogenated pyrazine in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclobutylmethoxy)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyrazine: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.

    2-Isobutyl-3-methoxypyrazine: Contains an isobutyl group, known for its strong aroma properties.

    2-Butyl-3-methoxypyrazine: Similar structure with a butyl group, also used in flavoring applications.

Uniqueness

2-(Cyclobutylmethoxy)pyrazine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclobutylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8(3-1)7-12-9-6-10-4-5-11-9/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHFKMOCJMNJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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